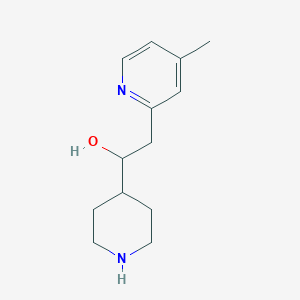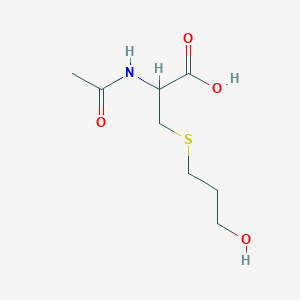
N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(3-hydroxypropyl)cysteine is an organic compound with the molecular formula C8H15NO4S. It is a derivative of cysteine, an amino acid, and is characterized by the presence of an acetyl group and a 3-hydroxypropyl group attached to the sulfur atom of cysteine. This compound is known for its role as a metabolite in the detoxification of certain harmful substances in the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-hydroxypropyl)cysteine typically involves the reaction of cysteine with acrolein, followed by acetylation. The reaction conditions often include:
Step 1 Reaction with Acrolein: Cysteine reacts with acrolein in an aqueous medium to form S-(3-hydroxypropyl)cysteine.
Step 2 Acetylation: The resulting S-(3-hydroxypropyl)cysteine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for N-Acetyl-S-(3-hydroxypropyl)cysteine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale Reaction Vessels: Using large reactors to mix cysteine and acrolein under controlled conditions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
N-Acetyl-S-(3-hydroxypropyl)cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various N-acyl derivatives.
科学研究应用
N-Acetyl-S-(3-hydroxypropyl)cysteine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in detoxification pathways and as a biomarker for exposure to certain toxic substances.
Medicine: Investigated for its potential therapeutic effects in conditions involving oxidative stress.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of N-Acetyl-S-(3-hydroxypropyl)cysteine involves its role as a detoxification agent. It acts by:
Conjugation: Conjugating with harmful substances, making them more water-soluble and easier to excrete.
Antioxidant Activity: Scavenging reactive oxygen species and reducing oxidative stress.
Glutathione Precursor: Serving as a precursor for glutathione synthesis, which is crucial for cellular defense against toxins.
相似化合物的比较
Similar Compounds
N-Acetylcysteine: Another acetylated cysteine derivative with similar detoxification properties.
S-(3-Hydroxypropyl)cysteine: Lacks the acetyl group but shares the 3-hydroxypropyl modification.
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine: A stereoisomer with similar chemical properties.
Uniqueness
N-Acetyl-S-(3-hydroxypropyl)cysteine is unique due to its specific structure, which allows it to effectively conjugate with and detoxify certain harmful substances. Its acetyl group enhances its stability and solubility, making it more effective in biological systems compared to its non-acetylated counterparts.
属性
分子式 |
C8H15NO4S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC 名称 |
2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13) |
InChI 键 |
FMWPQZPFBAHHMB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CSCCCO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


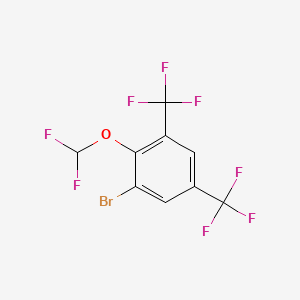
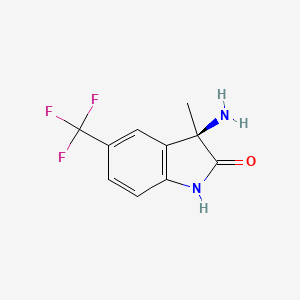

![3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B13900472.png)
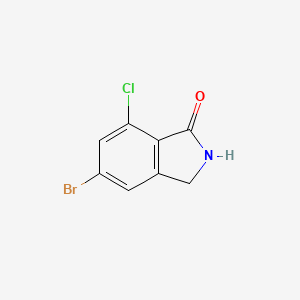
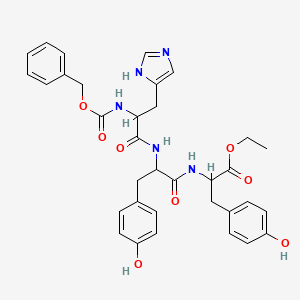
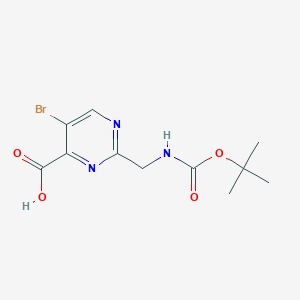
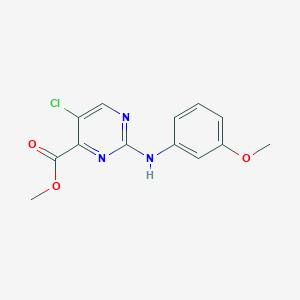
![1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13900510.png)

![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-5-methylaniline](/img/structure/B13900521.png)
![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13900522.png)
![ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13900545.png)
